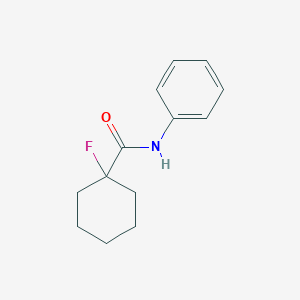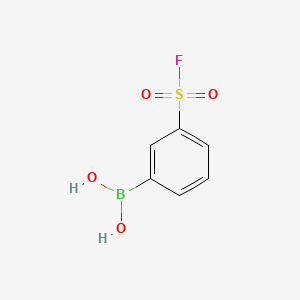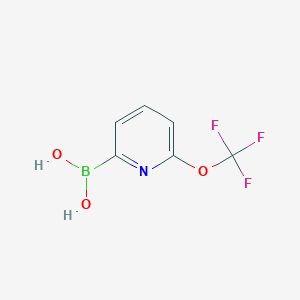
(6-(Trifluoromethoxy)pyridin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Trifluoromethoxy)pyridin-2-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid typically involves the introduction of the trifluoromethoxy group to the pyridine ring followed by the formation of the boronic acid group. One common method involves the use of trifluoromethoxy-substituted pyridine as a starting material, which undergoes borylation reactions to introduce the boronic acid group. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the borylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products:
科学研究应用
Chemistry: (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used in the development of novel pharmaceuticals and agrochemicals
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile reagent in the synthesis of high-performance materials.
作用机制
The mechanism of action of (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with aryl or vinyl halides to form carbon-carbon bonds . The trifluoromethoxy group can also influence the electronic properties of the pyridine ring, potentially affecting the reactivity and selectivity of the compound in various chemical reactions.
相似化合物的比较
(6-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(6-(2,2,2-Trifluoroethoxy)-3-pyridinyl)boronic acid: Contains a trifluoroethoxy group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in (6-(Trifluoromethoxy)pyridin-2-yl)boronic acid imparts unique electronic properties to the compound, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of novel pharmaceuticals and advanced materials with enhanced properties.
属性
分子式 |
C6H5BF3NO3 |
|---|---|
分子量 |
206.92 g/mol |
IUPAC 名称 |
[6-(trifluoromethoxy)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)14-5-3-1-2-4(11-5)7(12)13/h1-3,12-13H |
InChI 键 |
DSUOZWGEISGTAH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC(=CC=C1)OC(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


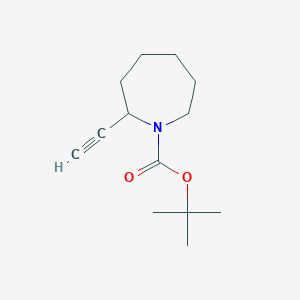
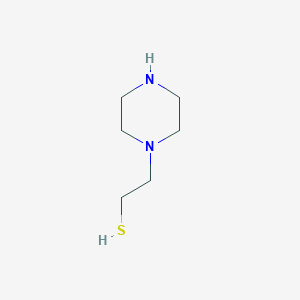
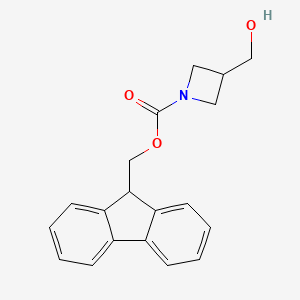

![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
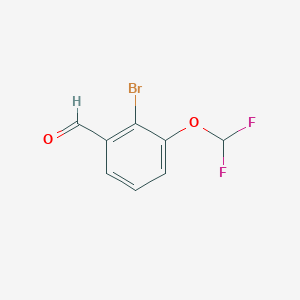
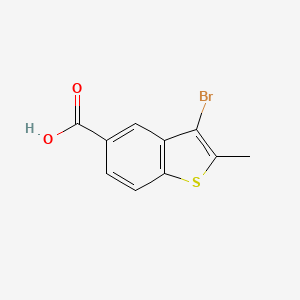

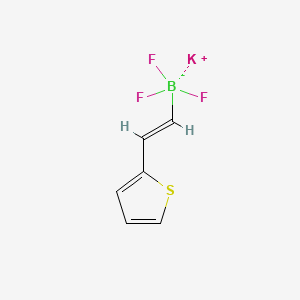
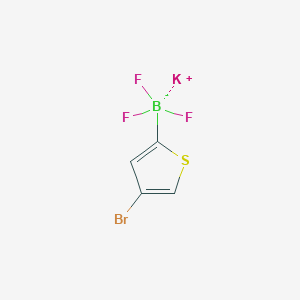
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
